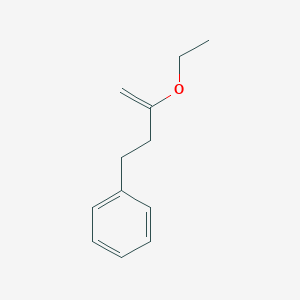

(3-Ethoxybut-3-en-1-yl)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

827615-97-4 |

|---|---|

Molecular Formula |

C12H16O |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

3-ethoxybut-3-enylbenzene |

InChI |

InChI=1S/C12H16O/c1-3-13-11(2)9-10-12-7-5-4-6-8-12/h4-8H,2-3,9-10H2,1H3 |

InChI Key |

YREZPUYBXOLFIY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=C)CCC1=CC=CC=C1 |

Origin of Product |

United States |

Structural Classification and Nomenclature Within Aryl Substituted Ethers

(3-Ethoxybut-3-en-1-yl)benzene is categorized as an unsymmetrical, or mixed, aryl-substituted ether. wikipedia.orgbyjus.com This classification arises from the ether linkage (C-O-C) where the oxygen atom is bonded to two different groups: an ethyl group and a substituted butenyl-benzene group. wikipedia.orguomus.edu.iq Ethers are broadly defined by the general formula R-O-R', and when R and R' are not identical, they are termed unsymmetrical. wikipedia.orgbyjus.com

The nomenclature of this compound can be understood through the rules established by the International Union of Pure and Applied Chemistry (IUPAC). In the IUPAC system, ethers are often named with the alkoxy group as a substituent on the parent alkane chain. uomus.edu.iqsolubilityofthings.com For this compound, the IUPAC name is 1-ethoxybut-3-enylbenzene. nih.gov The name designates a benzene (B151609) ring substituted with a butenyl group at the first carbon, which itself features an ethoxy group at the third position of the four-carbon chain.

Structurally, the molecule contains several key features:

Aromatic Ring: A phenyl group (C₆H₅).

Aliphatic Chain: A four-carbon butenyl chain linking the phenyl group and the ether oxygen.

Ether Linkage: An ethoxy group (-OCH₂CH₃) attached to the aliphatic chain. solubilityofthings.comchemistrytalk.org

Alkene Group: A terminal double bond (C=C) within the butenyl chain. wikipedia.org

The presence of both an aryl group and an aliphatic chain classifies it as an arene, a compound containing both aromatic and aliphatic parts. slideserve.comscribd.com Specifically, it falls into the subgroup of alkenylbenzenes due to the double bond in the side chain. slideserve.comresearchgate.net

Significance of the Alkene and Ether Moieties in Synthetic Design

The synthetic utility of (3-Ethoxybut-3-en-1-yl)benzene is derived from the distinct reactivity of its two primary functional groups: the terminal alkene and the ether linkage. These groups can be targeted with a high degree of selectivity, making the compound a versatile building block in organic synthesis.

The Terminal Alkene Moiety: Terminal alkenes, also known as α-olefins, are highly valued in chemical synthesis due to the reactivity of the double bond at the end of a carbon chain. wikipedia.org This feature allows for a wide range of transformations. nih.gov

Addition Reactions: The double bond can readily undergo hydration to form alcohols, halogenation to produce dihalides, and hydrohalogenation. fiveable.meorganic-chemistry.org These reactions allow for the introduction of new functional groups.

Reduction: The alkene can be hydrogenated to the corresponding alkane, (3-ethoxybutyl)benzene, thereby saturating the side chain. mpgpgcollegehardoi.in

Oxidative Cleavage: Ozonolysis or permanganate (B83412) oxidation can cleave the double bond to yield aldehydes or carboxylic acids, providing a route to shorten the carbon chain and introduce oxygenated functional groups.

Polymerization: As an α-olefin, it could potentially serve as a monomer or comonomer in polymerization reactions. wikipedia.org

The Ether Moiety: Ethers are generally characterized by their chemical stability, making them excellent solvents for many reactions. solubilityofthings.comchemistrytalk.org However, they are not entirely inert and can participate in specific transformations.

Acidic Cleavage: The C-O bond of the ether can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgck12.orglibretexts.org In the case of an alkyl aryl ether, the cleavage typically occurs at the alkyl-oxygen bond, which would yield a phenol (B47542) and an alkyl halide. testbook.com

Lewis Acid Interaction: The lone pairs of electrons on the ether's oxygen atom allow it to act as a Lewis base, forming complexes with Lewis acids. chemistrytalk.orgck12.org

Stability: The ether group is resistant to many bases, oxidizing agents, and reducing agents, which allows for selective reactions at the alkene site without disturbing the ether linkage. wikipedia.org

The combination of a reactive alkene and a stable ether in one molecule allows for sequential, controlled modifications, making it a potentially valuable intermediate in the synthesis of more complex molecules.

Reaction Mechanisms and Transformational Pathways of 3 Ethoxybut 3 En 1 Yl Benzene

Ring-Closing Metathesis and Related Cyclizations

The strategic placement of two olefinic moieties within the structure of (3-Ethoxybut-3-en-1-yl)benzene makes it a suitable precursor for ring-closing metathesis (RCM), a powerful and versatile reaction in organic synthesis for the formation of cyclic compounds. wikipedia.org This intramolecular reaction, typically catalyzed by ruthenium or molybdenum alkylidene complexes, would transform the acyclic diene into a cyclic structure through the formation of a new carbon-carbon double bond, with the concurrent liberation of a small volatile alkene, such as ethylene. wikipedia.orgharvard.edu

For this compound, the RCM reaction is anticipated to yield a 4-phenyl-3,4-dihydro-2H-pyran. The reaction involves the intramolecular metathesis of the terminal vinyl group and the enol ether double bond. This transformation is of significant interest as the resulting dihydropyran scaffold is a common structural motif in a variety of biologically active compounds and natural products. ualberta.ca

The mechanism of RCM, widely accepted as the Chauvin mechanism, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-alkylidene catalyst. wikipedia.orgharvard.edu Initiation involves the reaction of the catalyst with one of the alkene functionalities of the substrate to form a new metallacyclobutane intermediate. Subsequent fragmentation of this intermediate can lead to a productive pathway, forming a new metal-alkylidene that contains part of the substrate. This new intermediate then undergoes an intramolecular [2+2] cycloaddition with the second alkene moiety within the same molecule. The resulting bicyclic metallacyclobutane then undergoes a final cycloreversion to release the cyclic product and regenerate a metal-alkylidene species that can continue the catalytic cycle. The release of ethylene, a gaseous byproduct, provides a strong thermodynamic driving force for the reaction. harvard.edu

Research on analogous systems, particularly the RCM of dienes containing enol ethers, has shown that ruthenium-based catalysts, such as the first and second-generation Grubbs catalysts (G-I and G-II) and Hoveyda-Grubbs catalysts, are highly effective for this type of transformation. thieme-connect.comacs.org Second-generation catalysts, which incorporate an N-heterocyclic carbene (NHC) ligand, generally exhibit higher activity and broader functional group tolerance compared to their first-generation counterparts. harvard.educaltech.edu The choice of catalyst can influence reaction efficiency and selectivity. For instance, studies on similar substrates have demonstrated that Grubbs second-generation catalyst can promote high-yielding RCM of enol ethers. thieme-connect.com

While enol ethers can sometimes be challenging substrates in intermolecular cross-metathesis, their participation in intramolecular RCM is often highly favorable, likely due to the proximity of the reacting double bonds which facilitates the ring-closing step. thieme-connect.com The presence of the phenyl group on the backbone of this compound is also noteworthy, as phenyl-substituted substrates have been shown to be well-suited for RCM, often leading to the formation of a more stable, regenerated catalyst after each turnover. acs.org

The reaction conditions for the RCM of this compound would typically involve dissolving the substrate in an anhydrous, non-protic solvent such as dichloromethane (B109758) (DCM) or toluene, followed by the addition of a catalytic amount of a Grubbs-type catalyst. The reaction is often performed under an inert atmosphere and may require heating to proceed at an optimal rate.

The table below presents research findings from the RCM of substrates analogous to this compound, illustrating typical catalysts, conditions, and yields for the formation of substituted dihydropyrans.

Table 1: Ring-Closing Metathesis of Analogous Enol Ether Dienes

| Substrate | Catalyst (mol%) | Solvent | Temperature | Time (h) | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| 3-(4-Methoxyphenyl)-4-pentenoic acid vinyl ester | Grubbs II (5) | Toluene | 80 °C | 16 | 4-(4-Methoxyphenyl)-3,4-dihydro-2H-pyran-2-one | 81 | acs.org |

| 3-Phenyl-4-pentenoic acid vinyl ester | Grubbs II (5) | Toluene | 80 °C | 16 | 4-Phenyl-3,4-dihydro-2H-pyran-2-one | 85 | acs.org |

| Diethyl diallylmalonate | Hoveyda-Grubbs II (0.1) | DCM (in air) | 25 °C | 0.5 | Diethyl 3-cyclopentene-1,1-dicarboxylate | >98 (conv.) | beilstein-journals.org |

Derivatization and Selective Functionalization of 3 Ethoxybut 3 En 1 Yl Benzene

Modification of the Alkene Moiety

The electron-rich double bond of the ethoxybutenyl group is a prime target for a variety of chemical transformations. Its reactivity is influenced by the presence of the adjacent ethoxy group, which makes it an enol ether, and the phenyl group further down the chain.

Catalytic Hydrogenation: The double bond in (3-ethoxybut-3-en-1-yl)benzene can be selectively reduced to a single bond through catalytic hydrogenation. This reaction typically employs a transition metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. The reaction converts the alkene to the corresponding saturated ether, (3-ethoxybutyl)benzene. The conditions for such hydrogenations are generally mild, preserving the benzene (B151609) ring which would require more forcing conditions to be reduced. For styrenes and related compounds, catalytic asymmetric hydrogenation can also be achieved to produce chiral products. nih.govnih.gov

Halogenation: The addition of halogens (e.g., Cl₂, Br₂, I₂) across the double bond is a fundamental reaction of alkenes. In the case of this compound, the reaction with a halogen would be expected to proceed readily to yield a dihalogenated product. The presence of the ethoxy group can influence the regioselectivity of the addition in unsymmetrical reagents like hypohalous acids.

A summary of expected products from hydrogenation and halogenation is presented in Table 1.

| Reaction | Reagents | Expected Major Product |

| Hydrogenation | H₂, Pd/C | (3-Ethoxybutyl)benzene |

| Bromination | Br₂ | (3,4-Dibromo-3-ethoxybutyl)benzene |

| Chlorination | Cl₂ | (3,4-Dichloro-3-ethoxybutyl)benzene |

Epoxidation: The alkene moiety can be converted to an epoxide, a three-membered ring containing an oxygen atom. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The electron-donating nature of the ethoxy group activates the double bond towards electrophilic attack by the peroxy acid, facilitating the epoxidation. acs.orgacs.org The resulting epoxide, 2-(1-ethoxy-2-phenylethyl)oxirane, is a versatile intermediate for further synthesis.

Dihydroxylation: Dihydroxylation involves the addition of two hydroxyl groups across the double bond to form a diol. This can be achieved through several methods. Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) followed by a reductive workup, or cold, dilute potassium permanganate (B83412) (KMnO₄). Anti-dihydroxylation can be achieved via the opening of an epoxide with an aqueous acid. The choice of reagents allows for stereochemical control over the resulting diol. Ozonolysis is another oxidative cleavage reaction that can be used to cleave the double bond, yielding aldehydes or ketones depending on the workup conditions. wikipedia.org

Table 2 summarizes the expected outcomes of these oxidation reactions.

| Reaction | Reagents | Expected Major Product |

| Epoxidation | m-CPBA | 2-(1-ethoxy-2-phenylethyl)oxirane |

| Syn-dihydroxylation | 1. OsO₄, 2. NaHSO₃ | 3-Ethoxy-4-phenylbutane-1,2-diol |

| Anti-dihydroxylation | 1. m-CPBA, 2. H₃O⁺ | 3-Ethoxy-4-phenylbutane-1,2-diol |

The terminal alkene of this compound can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Heck Reaction: The Heck reaction couples the alkene with an aryl or vinyl halide. libretexts.orgyoutube.com For instance, reacting this compound with an aryl bromide in the presence of a palladium catalyst and a base would be expected to yield a substituted styrenyl ether. The regioselectivity of the addition would favor substitution at the terminal carbon of the double bond. nih.govnih.govresearchgate.net

Suzuki Coupling: While the Suzuki reaction typically involves the coupling of an organoboron compound with a halide, variations exist for the coupling of alkenes. harvard.edursc.org If this compound were converted to a vinyl boronic ester, it could then participate in a Suzuki coupling with an aryl or vinyl halide to form a more complex unsaturated ether. mdpi.com

Silyl-Heck Reaction: A related transformation is the silyl-Heck reaction, which can be used to prepare vinyl silyl (B83357) ethers from aryl-substituted alkenes. nih.gov

These reactions provide powerful tools for elaborating the carbon skeleton of the molecule, as shown in Table 3.

| Reaction | Coupling Partner | Catalyst System | Expected Product Type |

| Heck Reaction | Aryl Bromide | Pd(OAc)₂, PPh₃, Et₃N | Aryl-substituted vinyl ether |

| Suzuki Coupling | Aryl Iodide (after boronation of the alkene) | Pd(PPh₃)₄, Na₂CO₃ | Aryl-substituted vinyl ether |

Functionalization of the Butane (B89635) Chain

The butane chain of this compound also offers opportunities for selective functionalization, primarily through C-H activation.

Directing group-assisted C-H functionalization has emerged as a powerful strategy in organic synthesis. For aryl alkyl ethers, it is possible to achieve selective functionalization at the C-H bonds adjacent to the ether oxygen. researchgate.net Photocatalytic methods using an acridinium (B8443388) catalyst have been shown to selectively functionalize the α-aryloxyalkyl C-H bonds in aryl alkyl ethers. researchgate.net While the primary focus of such research is often on the C-H bonds alpha to the oxygen, the benzylic C-H bonds of the butane chain in this compound could also be targets for functionalization, although selectivity might be a challenge without a suitable directing group. Electrophotocatalytic methods have also been developed for the highly regioselective C-H functionalization of ethers. consensus.appnih.govnih.gov

The introduction of additional heteroatoms into the butane chain can be achieved through various synthetic strategies. For instance, if a C-H bond can be selectively functionalized to introduce a leaving group, nucleophilic substitution reactions could be employed to introduce nitrogen, sulfur, or other heteroatoms. Furthermore, reactions that proceed via radical intermediates can also be used to introduce new functional groups containing heteroatoms. The development of catalytic processes for the formation of carbon-heteroatom bonds has provided a range of methods for such transformations. researchgate.net

Aromatic Ring Derivatization

The derivatization of the aromatic core of this compound is primarily achieved through electrophilic aromatic substitution (EAS) reactions. In these reactions, an electrophile replaces a hydrogen atom on the benzene ring. The existing (3-Ethoxybut-3-en-1-yl) group, being an alkyl substituent, influences the position of the incoming electrophile.

The (3-Ethoxybut-3-en-1-yl) substituent on the benzene ring acts as an activating group and an ortho, para-director for electrophilic aromatic substitution reactions. This directing effect is a consequence of the electron-donating nature of the alkyl group, which stabilizes the carbocation intermediate (the arenium ion) formed during the substitution process. Stabilization is most effective when the electrophile attacks the ortho or para positions relative to the alkyl group.

Several key electrophilic aromatic substitution reactions can be employed for the directed functionalization of this compound:

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺). Given the directing effect of the alkyl substituent, this reaction is expected to yield a mixture of ortho-nitro and para-nitro isomers.

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine or chlorine) is a common derivatization strategy. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. The catalyst polarizes the halogen molecule, increasing its electrophilicity. The primary products will be the ortho and para halogenated derivatives.

Friedel-Crafts Alkylation: This reaction introduces an additional alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst. However, this reaction is prone to polyalkylation because the newly introduced alkyl group further activates the ring. Carbocation rearrangements of the alkylating agent can also lead to a mixture of products.

Friedel-Crafts Acylation: To overcome the limitations of Friedel-Crafts alkylation, acylation is often preferred. This reaction introduces an acyl group (R-C=O) to the ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. The resulting ketone is less reactive than the starting material, preventing further substitution. The acyl group can subsequently be reduced to an alkyl group if desired. The substitution will occur at the ortho and para positions.

A significant consideration in the electrophilic derivatization of this compound is the presence of the double bond in the butenyl side chain. This alkene functionality can potentially compete with the aromatic ring for the electrophile, leading to addition reactions on the side chain. The chemoselectivity between aromatic substitution and alkene addition will depend on the specific electrophile and the reaction conditions employed. Generally, the high stability of the aromatic ring favors substitution, preserving aromaticity. However, under certain conditions, particularly with strong electrophiles, reactions at the side-chain double bond may occur.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Major Products |

| Nitration | HNO₃, H₂SO₄ | 1-((3-Ethoxybut-3-en-1-yl)-2-nitrobenzene and 1-((3-Ethoxybut-3-en-1-yl)-4-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 1-Bromo-2-(3-ethoxybut-3-en-1-yl)benzene and 1-Bromo-4-(3-ethoxybut-3-en-1-yl)benzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-(3-Ethoxybut-3-en-1-yl)phenyl)ethan-1-one and 1-(4-(3-Ethoxybut-3-en-1-yl)phenyl)ethan-1-one |

Further Substitution Reactions on the Aromatic Core

Once a functional group has been introduced onto the aromatic ring of this compound, it can direct subsequent substitution reactions. The nature of the first substituent will determine the position of the second incoming group.

If the first substituent is an activating, ortho, para-director (e.g., a hydroxyl or methoxy (B1213986) group introduced via subsequent modifications), it will reinforce the directing effect of the original (3-Ethoxybut-3-en-1-yl) group. This will lead to further substitution at the remaining activated positions.

If the first substituent is a deactivating, meta-director (e.g., a nitro group), it will direct a second electrophile to the positions meta to itself. This can lead to a variety of polysubstituted isomers depending on the interplay of the directing effects of both the nitro group and the (3-Ethoxybut-3-en-1-yl) group.

The presence of multiple substituents on the aromatic ring introduces steric hindrance, which can also influence the regioselectivity of further reactions. Bulky groups may hinder substitution at adjacent (ortho) positions.

Intramolecular reactions are also a possibility, particularly in Friedel-Crafts type reactions. The butenyl chain could potentially undergo an intramolecular cyclization with the aromatic ring under the influence of a strong acid catalyst, leading to the formation of a new ring system. The feasibility of such a reaction would depend on the chain length and the stability of the resulting cyclic carbocation intermediate.

Table 2: Directing Effects of Common Substituents for Further Aromatic Substitution

| Initial Substituent (Z) | Electronic Effect | Directing Effect |

| -NO₂ | Deactivating | meta |

| -Br, -Cl | Deactivating | ortho, para |

| -COCH₃ | Deactivating | meta |

| -OH, -OCH₃ | Activating | ortho, para |

| -NH₂ | Activating | ortho, para |

Applications of 3 Ethoxybut 3 En 1 Yl Benzene in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block

The reactivity of the terminal enol ether and the phenyl group in (3-ethoxybut-3-en-1-yl)benzene allows for its use as a versatile building block in the synthesis of a variety of organic compounds.

Precursor in Complex Molecule Synthesis

The structural motifs within this compound make it an excellent starting material for the synthesis of more complex molecules. The terminal alkene can undergo a variety of transformations, such as hydroboration-oxidation to yield a primary alcohol, or ozonolysis to produce an aldehyde. These functionalized intermediates can then be further elaborated into natural products or pharmaceutically active compounds.

For instance, the related compound 4-phenyl-1-butene (B1585249) serves as a precursor for the synthesis of poly(4-phenyl-1-butene) and can be used to create olefinic copolymers. chemicalbook.com It also acts as a reactant in the synthesis of (3-chlorobutyl)benzene and naphthalene (B1677914) through catalytic processes. chemicalbook.comsigmaaldrich.com Similarly, this compound could be a monomer in polymerization reactions, leading to polymers with unique properties conferred by the ethoxy and phenyl groups.

Cinnamyl ethers, which share the phenyl and ether functionalities, are also valuable precursors. They can be converted into cinnamylamines, which are important structural motifs in many biologically active compounds. nih.gov This suggests that this compound could be similarly transformed into valuable amine-containing molecules.

Intermediate for the Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds are of paramount importance in medicinal chemistry. The double bond in this compound provides a handle for the construction of various heterocyclic rings. For example, it can participate in cycloaddition reactions, such as [3+2] or [4+2] cycloadditions, to form five- and six-membered rings, respectively.

The synthesis of nitrogen-containing heterocycles is a significant area of research. encyclopedia.pub Styrene (B11656) derivatives, which are structurally analogous to this compound, can be used in photocatalytic hydroaminoalkylation reactions to produce functionalized tetrahydroquinolines. nih.gov This suggests that this compound could be a substrate for similar transformations, leading to the formation of valuable N-heterocycles. Furthermore, photochemical cyclizations represent a powerful method for synthesizing a wide array of heterocycles under mild conditions, a strategy that could potentially be applied to derivatives of this compound. chim.it The synthesis of novel N-heterocyclic compounds containing a 1,2,3-triazole ring system has been achieved through domino, "click," and retro-Diels-Alder reactions, showcasing the versatility of unsaturated precursors in building complex heterocyclic frameworks. nih.gov

| Reaction Type | Reactant(s) | Product Type | Potential Application |

| Cycloaddition | Diene | Cyclohexene derivative | Natural Product Synthesis |

| 1,3-Dipolar Cycloaddition | Azide or Nitrone | Triazole or Isoxazolidine | Medicinal Chemistry |

| Hydroaminoalkylation | Amine | Substituted Tetrahydroquinoline | Drug Discovery |

| Photochemical Cyclization | N/A | Fused Heterocycle | Materials Science |

Role in Organocatalysis and Asymmetric Synthesis

The field of asymmetric synthesis, which focuses on the selective production of a single enantiomer of a chiral molecule, has been revolutionized by organocatalysis. The structure of this compound and its derivatives can be exploited in this context, both in the design of chiral ligands and as substrates for enantioselective reactions.

Ligand Design and Chiral Auxiliaries

Chiral ligands are crucial components of many asymmetric catalytic systems. While there are no specific reports on ligands derived from this compound, its core structure can be envisioned as a scaffold for the development of new chiral ligands. For instance, the phenyl ring could be functionalized with phosphine (B1218219) or amine groups, and the butenyl chain could incorporate chiral centers to create a bidentate or tridentate ligand.

The development of chiral P-N ligands derived from proline has been successful in the regio- and stereoselective dimerization of styrene. nih.gov This highlights the potential for creating effective chiral ligands from readily available starting materials with structural similarities to our target compound. Chiral bifunctional phosphine ligands have also been shown to enable the asymmetric trapping of catalytic vinyl gold carbene species, demonstrating the power of tailored ligands in controlling reactivity and stereoselectivity. nih.gov

Substrate for Enantioselective Transformations

The double bond in this compound is a key functional group for enantioselective transformations. Asymmetric hydrogenation, dihydroxylation, or epoxidation of this alkene would lead to chiral alcohols or epoxides, which are valuable building blocks in synthesis.

The catalytic asymmetric synthesis of chiral allylic phenyl ethers from allylic alcohols demonstrates the feasibility of achieving high enantioselectivity in reactions involving similar substrates. nih.govnih.gov These chiral ethers are important intermediates for the construction of biologically active molecules. nih.gov Furthermore, organocatalytic asymmetric peroxidation of unsaturated keto esters has been developed as a route to chiral cycloperoxides, showcasing the power of organocatalysis in transforming unsaturated carbonyl compounds. nih.gov This suggests that with the appropriate catalyst, this compound could undergo a variety of enantioselective additions to its double bond.

| Transformation | Catalyst Type | Product | Significance |

| Asymmetric Hydrogenation | Chiral Rh or Ru complex | Chiral alkane | Fine chemical synthesis |

| Asymmetric Dihydroxylation | Chiral Os complex | Chiral diol | Pharmaceutical intermediate |

| Asymmetric Epoxidation | Chiral Ti complex | Chiral epoxide | Versatile synthetic intermediate |

| Asymmetric Allylic Alkylation | Chiral Pd complex | Chiral substituted alkene | Complex molecule synthesis |

Potential in Chemical Biology and Material Science

The applications of this compound and its derivatives extend beyond traditional organic synthesis into the interdisciplinary fields of chemical biology and material science.

In chemical biology, functionalized styrenes are used as building blocks to create molecules that can probe biological systems. researchgate.net The ability to introduce various functional groups onto the styrene scaffold allows for the synthesis of molecular probes and potential drug candidates. researchgate.net Given its structural similarity, this compound could be a valuable starting point for the synthesis of novel bioactive compounds.

In material science, styrene and its derivatives are fundamental monomers for the production of a wide range of polymers. epfl.ch The presence of the ethoxy group in this compound could impart unique properties to polymers derived from it, such as altered solubility, thermal stability, or optical properties. The pyrolysis of functionalized polystyrene provides a convenient route to functionalized styrenes, which can then be used in further synthetic applications. acs.org This highlights the potential for a circular economy approach where polymers derived from this compound could be recycled back to valuable monomeric units.

Computational and Spectroscopic Studies of 3 Ethoxybut 3 En 1 Yl Benzene

Theoretical Investigations of Electronic Structure and Reactivity

Theoretical chemistry provides powerful tools to predict and understand the behavior of molecules like (3-Ethoxybut-3-en-1-yl)benzene at an electronic level. These computational methods allow for the exploration of reaction mechanisms and conformational landscapes without the need for direct experimental investigation.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations would be instrumental in predicting its reactivity, particularly in reactions such as electrophilic additions to the double bond or substitution reactions on the benzene (B151609) ring.

For instance, in a hypothetical acid-catalyzed hydration of the double bond, DFT could be used to model the stepwise process involving the formation of a carbocation intermediate. The calculations would reveal the relative energies of the possible carbocation isomers and the transition states leading to their formation and subsequent reaction with water. This would help in predicting the regioselectivity of the reaction.

Table 1: Illustrative DFT Energy Data for a Hypothetical Reaction (Note: This data is hypothetical and serves to illustrate the output of DFT calculations.)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | +5.6 |

| Transition State 2 | +8.9 |

| Products | -12.4 |

Conformal Analysis through Computational Modeling

The three-dimensional shape of this compound, or its conformation, is crucial to its reactivity and physical properties. The molecule possesses several rotatable single bonds, leading to a variety of possible spatial arrangements. Computational modeling, particularly using molecular mechanics or DFT, is employed to perform a conformational analysis.

This analysis involves systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy of each resulting conformation. The output is a potential energy surface, from which low-energy conformations (conformers) can be identified. These stable conformers represent the most likely shapes the molecule will adopt. Understanding the conformational preferences is vital, as the accessibility of reactive sites can be sterically hindered in certain conformations. For example, the orientation of the ethoxy group relative to the phenyl group could influence the approach of a reagent to the double bond.

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic techniques are indispensable for the real-time monitoring of chemical reactions and the identification of transient species and final products. For this compound, in situ NMR and mass spectrometry would be the primary tools for mechanistic elucidation.

Elucidation of Reaction Intermediates via In Situ NMR Spectroscopy

In situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the monitoring of a chemical reaction as it occurs within the NMR spectrometer. This technique provides real-time structural information on the species present in the reaction mixture. For a reaction involving this compound, one could observe the disappearance of reactant signals and the appearance of product signals over time.

Crucially, in situ NMR can sometimes detect short-lived reaction intermediates. By carefully controlling the reaction conditions (e.g., low temperature), it may be possible to increase the concentration of an intermediate to a level detectable by NMR. The chemical shifts and coupling constants of the intermediate's signals would provide invaluable information about its structure, helping to confirm or refute a proposed reaction mechanism.

Table 2: Hypothetical ¹H NMR Chemical Shift Data for Reaction Monitoring (Note: This data is hypothetical and for illustrative purposes.)

| Species | Key Proton Signal | Chemical Shift (ppm) |

| This compound | Vinylic Proton | 5.9-6.2 |

| Reaction Intermediate | Methine Proton adjacent to Cation | 4.5-5.0 |

| Product | Methine Proton adjacent to new substituent | 3.8-4.2 |

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of reaction monitoring, small aliquots of the reaction mixture can be periodically analyzed by MS to track the formation of products and the consumption of reactants. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful as they separate the components of the mixture before detection.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides a fingerprint that can be used for its identification. When monitoring a reaction, the appearance of new molecular ion peaks would indicate the formation of products, and their masses would help in determining their elemental composition. High-resolution mass spectrometry can provide highly accurate mass measurements, allowing for the unambiguous determination of molecular formulas for unknown products or intermediates.

Future Research Trajectories for 3 Ethoxybut 3 En 1 Yl Benzene Chemistry

Development of More Sustainable and Atom-Economical Synthetic Pathways

Current synthetic methods for enol ethers often rely on multi-step processes that may generate significant waste. Future research will prioritize the development of more environmentally benign and efficient routes to (3-Ethoxybut-3-en-1-yl)benzene.

Key research goals in this area include:

Catalytic Isomerization of Allyl Ethers: One promising strategy involves the transition metal-catalyzed isomerization of the corresponding allyl ether. This approach is highly atom-economical as it involves the rearrangement of an existing molecule with no atoms lost. Research could focus on developing catalysts based on earth-abundant and non-toxic metals like cobalt or iron to replace precious metals, enhancing the sustainability of the process. organic-chemistry.orgrsc.org

Direct Addition of Alcohols to Alkynes: A highly atom-efficient route would involve the direct addition of ethanol (B145695) to a corresponding alkyne precursor, (but-3-en-1-yn-1-yl)benzene. nih.gov This avoids the use of protecting groups and multiple steps. Future work could explore novel catalytic systems that control the regioselectivity and stereoselectivity of the alcohol addition, yielding the desired enol ether isomer with high precision.

Metal-Free Synthesis: Moving away from metal catalysts entirely, research into metal-free synthetic methods offers a greener alternative. nih.gov For instance, boron Lewis acid-catalyzed reactions have shown promise in the synthesis of complex enol esters and could potentially be adapted for enol ethers. nih.gov These methods reduce the risk of metal contamination in the final product and simplify purification.

Utilizing Bio-Based Feedstocks: A long-term goal for sustainable synthesis is the use of renewable starting materials. Research could investigate pathways to synthesize precursors to this compound from bio-derived molecules, thereby reducing the reliance on petrochemical feedstocks. nih.govnih.gov

The table below outlines potential sustainable synthetic strategies and their advantages.

| Synthetic Strategy | Key Advantage | Potential Research Focus |

| Catalytic Allyl Ether Isomerization | 100% Atom Economy | Development of earth-abundant metal catalysts (e.g., Co, Fe) |

| Direct Alcohol Addition to Alkynes | High Atom Economy, Step Reduction | Novel catalysts for regio- and stereocontrol |

| Metal-Free Catalysis | Avoids Metal Contamination | Boron-based Lewis acid systems, organocatalysis |

| Bio-Based Precursors | Reduced Fossil Fuel Dependence | Pathways from lignocellulose or other biomass |

Exploration of Novel Reactivity and Catalytic Systems

The enol ether moiety in this compound is an electron-rich alkene, making it a versatile functional group for a variety of chemical transformations. wikipedia.orgnih.gov Future research will focus on uncovering new reactions and developing advanced catalytic systems to exploit this reactivity.

Photoredox and Electrochemical Catalysis: These emerging fields offer new ways to generate reactive intermediates under mild conditions. rsc.org Research could explore the behavior of this compound under photocatalytic or electrochemical conditions to induce novel cycloadditions, cross-couplings, or functionalizations that are not accessible through traditional thermal methods. rsc.orgnih.gov For example, the formation of enol ether radical cations can lead to unique Diels-Alder type reactions. rsc.org

Asymmetric Catalysis: The development of catalytic systems for the enantioselective functionalization of the enol ether double bond would be a significant advance. This would allow for the synthesis of chiral derivatives of this compound, which could be valuable as intermediates in pharmaceutical synthesis.

Cooperative Catalysis: Systems that combine multiple catalysts to achieve transformations that are not possible with a single catalyst are a growing area of interest. A cooperative system, for instance, could use one catalyst to activate the enol ether and another to activate a coupling partner, enabling highly selective C-C or C-heteroatom bond formations. acs.org

Exploiting Ambiphilic Nature: Enol ethers can act as both nucleophiles (at the alpha-carbon) and electrophiles (after protonation or coordination to a Lewis acid). nih.govresearchgate.net Future studies could focus on designing tandem reactions that exploit this dual reactivity in a single, efficient operation to rapidly build molecular complexity.

Integration into Continuous Flow and Automated Synthesis Platforms

To accelerate the discovery and production of molecules like this compound and its derivatives, researchers are increasingly turning to advanced manufacturing technologies.

Continuous Flow Synthesis: Translating the synthesis of this compound into a continuous flow process offers numerous advantages, including improved safety, better heat and mass transfer, and enhanced scalability. nih.govrsc.org Flow chemistry is particularly well-suited for photochemical and electrochemical reactions, allowing for precise control over irradiation time and electrode potential. rsc.orgacs.org Future work will involve designing and optimizing flow reactors for key synthetic steps, potentially integrating purification modules for a seamless "crude-to-pure" process. acs.org

Automated Synthesis Platforms: Robotic systems can automate the multi-step synthesis of chemical libraries, significantly accelerating the process of drug discovery and materials science research. researchgate.netnih.gov An automated platform could be programmed to synthesize a range of derivatives of this compound by varying reaction partners and conditions. chimia.chresearchgate.net This high-throughput approach would enable the rapid screening of new compounds for desired properties.

AI and Machine Learning for Reaction Optimization: The large datasets generated by automated and flow synthesis platforms are ideal for the application of artificial intelligence (AI) and machine learning (ML) algorithms. youtube.com These tools can be used to predict the outcomes of unknown reactions, optimize reaction conditions in real-time, and even propose novel synthetic routes, thereby accelerating the development cycle. youtube.com

The integration of these technologies is summarized in the table below.

| Technology | Application to this compound | Key Benefit |

| Continuous Flow | Synthesis and functionalization reactions | Enhanced safety, scalability, and control |

| Automated Synthesis | High-throughput library generation of derivatives | Rapid discovery of new molecules with desired properties |

| AI / Machine Learning | Optimization of flow parameters and synthetic routes | Accelerated development and discovery cycles |

Design of Highly Functionalized Derivatives for Specific Applications

The core structure of this compound serves as a template for the design of more complex molecules with tailored functions. Future research will focus on creating highly functionalized derivatives for specific, high-value applications.

Pharmaceutical Intermediates: The phenyl and enol ether groups can be independently functionalized to create complex scaffolds for medicinal chemistry. For example, the benzene (B151609) ring could be substituted with pharmacophoric groups, while the enol ether could be transformed into other functional groups common in bioactive molecules.

Polymer Science: Enol ethers, particularly vinyl ethers, can undergo polymerization. wikipedia.org Research could investigate the polymerization of this compound or its derivatives to create novel polymers with unique thermal, optical, or mechanical properties. The phenyl group would impart specific characteristics like rigidity and hydrophobicity to the polymer backbone. Ring-opening metathesis polymerization (ROMP) of related cyclic enol ethers has been shown to produce degradable polymers, a highly desirable feature for sustainable materials. acs.org

Advanced Materials and Ligands: The structure could be elaborated to create ligands for catalysis or functional organic materials. For instance, introducing coordinating groups onto the benzene ring could yield novel ligands for transition metal catalysts. Further functionalization could lead to the synthesis of complex structures like benzobarrelene derivatives, which have applications in materials science due to their unique electronic properties and strained frameworks. tu-chemnitz.de

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.